molecular formula C18H25ClN2O2 B2802381 3-chloro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide CAS No. 2034570-68-6

3-chloro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide

Cat. No.: B2802381
CAS No.: 2034570-68-6
M. Wt: 336.86
InChI Key: FPZJIKRCTKDPLF-UHFFFAOYSA-N
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Description

3-chloro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide is an organic compound that features a benzamide core substituted with a chloro group and a piperidine ring attached to a tetrahydropyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and scalable catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide core, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to replace the chloro group.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Amines derived from the reduction of the benzamide core.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-chloro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting neurological pathways due to the presence of the piperidine ring.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, especially in the development of heterocyclic compounds.

    Biological Studies: It can be used in studies involving receptor binding and enzyme inhibition due to its potential bioactivity.

    Industrial Applications: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide involves its interaction with molecular targets such as receptors or enzymes. The piperidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The benzamide core can interact with various enzymes, inhibiting their function and leading to downstream effects in biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide: This compound is unique due to the combination of the tetrahydropyran and piperidine rings.

    N-(4-chlorobenzyl)-N-methylpiperidin-4-amine: Similar in structure but lacks the tetrahydropyran ring.

    3-chloro-N-(piperidin-4-ylmethyl)benzamide: Similar but without the tetrahydropyran moiety.

Uniqueness

The presence of both the tetrahydropyran and piperidine rings in this compound makes it unique, providing a distinct set of chemical properties and potential biological activities that are not found in simpler analogs.

Properties

IUPAC Name

3-chloro-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O2/c19-16-3-1-2-15(12-16)18(22)20-13-14-4-8-21(9-5-14)17-6-10-23-11-7-17/h1-3,12,14,17H,4-11,13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZJIKRCTKDPLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC(=CC=C2)Cl)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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